(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid
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Overview
Description
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is a compound that combines two distinct chemical entities: (2S)-2,6-diaminohexanoic acid and 2-(2-sulfanylpropanoylamino)acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves multiple steps. The first step typically includes the preparation of (2S)-2,6-diaminohexanoic acid, which can be synthesized through the reaction of hexanoic acid with ammonia under specific conditions. The second component, 2-(2-sulfanylpropanoylamino)acetic acid, is synthesized by reacting propanoic acid with thiol and glycine under controlled conditions. The final step involves the coupling of these two components through a peptide bond formation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiol group in the 2-(2-sulfanylpropanoylamino)acetic acid component can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups in (2S)-2,6-diaminohexanoic acid can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like DTT for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed
The major products formed from these reactions include disulfides from oxidation and thiols from reduction. Substitution reactions can lead to the formation of various derivatives depending on the substituents used.
Scientific Research Applications
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential role in protein modification and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The amino groups can interact with various receptors and enzymes, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,6-diamino-5-fluorohexanoic acid: An analog of (2S)-2,6-diaminohexanoic acid with a fluorine substitution.
2-(2-sulfanylpropanoylamino)butanoic acid: A similar compound with a butanoic acid backbone instead of acetic acid.
Uniqueness
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific research applications.
Properties
CAS No. |
915019-13-5 |
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Molecular Formula |
C11H23N3O5S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-(2-sulfanylpropanoylamino)acetic acid |
InChI |
InChI=1S/C6H14N2O2.C5H9NO3S/c7-4-2-1-3-5(8)6(9)10;1-3(10)5(9)6-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3,10H,2H2,1H3,(H,6,9)(H,7,8)/t5-;/m0./s1 |
InChI Key |
FPKSMCCNNOAZCO-JEDNCBNOSA-N |
Isomeric SMILES |
CC(C(=O)NCC(=O)O)S.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)O)S.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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